Validated Core Fragment in JNJ-42226314, a High-Selectivity MAGL Inhibitor
1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid constitutes the [1-(4-fluorophenyl)indol-5-yl] core fragment of JNJ-42226314, a reversible and highly selective monoacylglycerol lipase (MAGL) inhibitor that underwent comprehensive pharmacological characterization [1]. The compound served as the essential indole-5-carboxylic acid building block for amide coupling in the synthesis of this clinical candidate. JNJ-42226314 demonstrates competitive inhibition of MAGL, achieves approximately 80% enzyme occupancy at 3 mg/kg in vivo, and produces antinociceptive efficacy in both rat complete Freund's adjuvant-induced inflammatory pain and chronic constriction injury-induced neuropathic pain models [1]. The 4-fluorophenyl substitution at the N1 position is integral to the pharmacophore; earlier SAR studies on 1-(4-fluorophenyl)-1H-indole scaffolds established that this specific aryl substitution pattern confers potent dopamine D-2 and serotonin 5-HT₂ receptor affinity in binding studies, demonstrating the scaffold's capacity for target engagement across multiple receptor classes [2].
| Evidence Dimension | Pharmacological validation as building block in drug candidate |
|---|---|
| Target Compound Data | Core fragment of JNJ-42226314; MAGL inhibitor with competitive inhibition mode; 80% enzyme occupancy at 3 mg/kg in rodent brain; antinociceptive efficacy confirmed |
| Comparator Or Baseline | Generic indole-5-carboxylic acid (CAS 1670-81-1): No published role in any clinical-stage MAGL inhibitor; no established SAR for N1-aryl substitution |
| Quantified Difference | Target compound provides direct synthetic access to a pharmacologically characterized inhibitor scaffold; generic indole-5-carboxylic acid lacks the N1-aryl pharmacophore required for this inhibitor class |
| Conditions | Synthetic intermediate for JNJ-42226314; in vivo pharmacologic characterization in rodent pain models (CFA-induced radiant heat hypersensitivity; CCI-induced cold hypersensitivity) |
Why This Matters
This compound is not merely a theoretical building block—it is the documented core fragment of a peer-reviewed, well-characterized MAGL inhibitor with in vivo proof-of-concept data, providing procurement confidence that the structural motif is pharmacologically relevant and synthetically tractable.
- [1] Wyatt, R. M., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 372(3), 339–353. View Source
- [2] Perregaard, J., et al. (1992). Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 35(6), 1092–1101. View Source
